5-Fluoro-2,4-dimethylaniline
Overview
Description
5-Fluoro-2,4-dimethylaniline is an organic compound that belongs to the class of fluorinated anilines It is characterized by the presence of a fluorine atom and two methyl groups attached to the benzene ring, along with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,4-dimethylaniline typically involves the following steps:
Nitration: The starting material, 2,4-dimethylaniline, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by fluorination using specialized equipment to ensure safety and efficiency. The choice of reagents and conditions is optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2,4-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines or amines.
Substitution: The fluorine atom and amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted anilines.
Scientific Research Applications
5-Fluoro-2,4-dimethylaniline has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of fluorinated aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-2,4-dimethylaniline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The amino group can form hydrogen bonds and interact with enzymes or receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylaniline: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
5-Fluoroaniline: Lacks the methyl groups, affecting its steric and electronic properties.
2,4-Difluoroaniline:
Uniqueness
5-Fluoro-2,4-dimethylaniline is unique due to the combination of the fluorine atom and two methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-fluoro-2,4-dimethylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-5-3-6(2)8(10)4-7(5)9/h3-4H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXUZCBLTOASMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30308708 | |
Record name | 5-Fluoro-2,4-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30308708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400-02-2 | |
Record name | NSC207870 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207870 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Fluoro-2,4-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30308708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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